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Compound of Interest

Compound Name: BAR502

Cat. No.: B605914 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the target gene expression profiling

of BAR502, a potent, non-steroidal, dual agonist for the Farnesoid X Receptor (FXR) and the G

protein-coupled bile acid receptor 1 (GPBAR1). Understanding the molecular targets of

BAR502 is critical for its development as a therapeutic agent for metabolic and inflammatory

liver diseases, such as non-alcoholic steatohepatitis (NASH).

Mechanism of Action: FXR and GPBAR1 Agonism
BAR502 exerts its effects primarily by activating FXR, a nuclear receptor that serves as a

master regulator of bile acid, lipid, and glucose metabolism.[1][2] Upon binding, BAR502
induces a conformational change in FXR, leading to its heterodimerization with the Retinoid X

Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X

Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby

modulating their transcription.

Activation of FXR by BAR502 initiates a signaling cascade that results in:

Repression of Bile Acid Synthesis: Upregulation of the Small Heterodimer Partner (SHP) in

the liver and Fibroblast Growth Factor 15/19 (FGF15 in mice, FGF19 in humans) in the

intestine.[3][4][5] SHP and FGF15/19 both act to repress the expression of CYP7A1, the

rate-limiting enzyme in bile acid synthesis.[3][6]
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Increased Bile Acid Transport: Upregulation of bile salt export pump (BSEP) and Organic

Solute Transporter alpha/beta (OSTα/β), enhancing the efflux of bile acids from hepatocytes.

[3][7]

Regulation of Lipid and Glucose Metabolism: Downregulation of genes involved in fatty acid

synthesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid

Synthase (FAS).[4][5][6]

Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways, such as NF-κB.

[8]

The dual agonism of GPBAR1 contributes to some of these effects, particularly the release of

glucagon-like peptide-1 (GLP-1), which improves insulin sensitivity.[4][5][7]
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BAR502 activates the FXR signaling cascade.

Target Gene Expression Profile
BAR502 modulates a distinct set of genes crucial for metabolic homeostasis. The following

tables summarize the quantitative changes in hepatic and intestinal gene expression observed

in preclinical models following BAR502 administration.
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Table 1: Hepatic Gene Expression Modulated by BAR502
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Gene Symbol Gene Name Function
Regulation by
BAR502

Reference
Tissue

Bile Acid

Metabolism

Shp

Small

Heterodimer

Partner

Represses

Cyp7a1

transcription

Upregulated Liver[3][4][5][6]

Bsep
Bile Salt Export

Pump

Transports bile

acids out of

hepatocytes

Upregulated Liver[3][6][7]

Cyp7a1

Cholesterol 7-

alpha-

hydroxylase

Rate-limiting

enzyme in bile

acid synthesis

Downregulated Liver[4][5][6]

Ostα

Organic Solute

Transporter

Alpha

Basolateral bile

acid efflux
Upregulated Liver[7]

Lipid &

Cholesterol

Metabolism

Srebp1c

Sterol Regulatory

Element-Binding

Protein 1c

Master regulator

of lipogenesis
Downregulated Liver[4][5][6]

Fas
Fatty Acid

Synthase

Fatty acid

synthesis
Downregulated Liver[4][5][6]

Abcg5

ATP Binding

Cassette

Subfamily G

Member 5

Cholesterol efflux

from hepatocytes
Upregulated Liver[4][5][6][7]

Cd36

CD36 Molecule

(Thrombospondi

n Receptor)

Fatty acid uptake Downregulated Liver[4][5][6]
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Cidea

Cell Death

Inducing DFFA

Like Effector A

Lipid droplet

formation
Downregulated Liver[1][3]

Pparγ

Peroxisome

Proliferator

Activated

Receptor

Gamma

Adipogenesis

and lipid storage
Downregulated Liver[4][5][6]

Inflammation &

Fibrosis

Tnfα
Tumor Necrosis

Factor Alpha

Pro-inflammatory

cytokine
Downregulated Liver[3]

Cd11
Integrin Subunit

Alpha M

Inflammation

marker
Downregulated Liver[3]

Table 2: Intestinal Gene Expression Modulated by BAR502

Gene Symbol Gene Name Function
Regulation by
BAR502

Reference
Tissue

Fgf15
Fibroblast

Growth Factor 15

Represses

hepatic Cyp7a1

expression

Upregulated Intestine[4][5][7]

Glp1
Glucagon Like

Peptide 1

Improves insulin

sensitivity
Upregulated Intestine[4][5][7]

Shp

Small

Heterodimer

Partner

Transcriptional

corepressor
Upregulated Intestine[3][4][5]

Fabp6
Fatty Acid

Binding Protein 6

Binds bile acids

in enterocytes
Upregulated Intestine[3]
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Accurate assessment of BAR502's effect on gene expression requires robust and standardized

methodologies. The following section details a typical workflow for analyzing target gene

modulation in vitro.

Workflow: In Vitro Gene Expression Analysis via RT-qPCR

The diagram below outlines the key steps for quantifying changes in mRNA levels in cultured

cells (e.g., HepG2 human hepatoma cells) upon treatment with BAR502.
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RT-qPCR Workflow for Gene Expression Analysis
1. Cell Culture & Plating

(e.g., HepG2 cells)

2. Treatment
(Vehicle vs. BAR502 at desired conc.)

3. Cell Lysis & RNA Extraction
(e.g., Trizol or Column-based kit)

4. RNA Quantification & Quality Check
(e.g., NanoDrop, Bioanalyzer)

5. Reverse Transcription (cDNA Synthesis)
(Input: 1µg total RNA)

6. Quantitative PCR (qPCR)
(SYBR Green or TaqMan Assay)

7. Data Analysis
(Relative quantification using ΔΔCt method)

8. Results
(Fold Change in Target Gene Expression)

Click to download full resolution via product page

Standard workflow for in vitro gene expression analysis.

Protocol 3.1: Cell Culture and BAR502 Treatment
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Cell Line: Use a relevant cell line, such as human HepG2 cells, which endogenously express

FXR.

Culture Conditions: Maintain cells in Eagle's Minimum Essential Medium (EMEM)

supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C

in a humidified atmosphere of 5% CO2.

Plating: Seed cells in 6-well plates at a density of 0.5 x 10^6 cells per well and allow them to

adhere for 24 hours.

Treatment: Prepare BAR502 stock solution in DMSO. Dilute to final concentrations (e.g., 0.1,

1, 10 µM) in serum-free media. Replace the culture medium with the BAR502-containing

medium or a vehicle control (e.g., 0.1% DMSO).

Incubation: Incubate the treated cells for a specified period (e.g., 24 hours) to allow for

changes in gene expression.

Protocol 3.2: RNA Extraction and Reverse Transcription-Quantitative PCR (RT-qPCR)

RNA Extraction: Following incubation, wash cells with PBS and lyse them directly in the well

using a suitable lysis buffer (e.g., TRIzol). Proceed with RNA extraction according to the

manufacturer's protocol.

Quantification: Measure the concentration and purity (A260/A280 ratio) of the extracted RNA

using a spectrophotometer (e.g., NanoDrop).

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse

transcription kit with oligo(dT) and random primers.

qPCR: Perform qPCR using a real-time PCR system.

Reaction Mix: Prepare a reaction mix containing cDNA template, forward and reverse

primers for the target gene (e.g., SHP, CYP7A1) and a housekeeping gene (e.g., GAPDH,

ACTB), and a qPCR master mix (e.g., SYBR Green).

Cycling Conditions: Use a standard three-step cycling protocol (denaturation, annealing,

extension) for 40 cycles.
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Data Analysis:

Determine the cycle threshold (Ct) for each gene.

Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt =

Ct_target - Ct_housekeeping).

Calculate the change relative to the vehicle control using the ΔΔCt method (ΔΔCt =

ΔCt_treated - ΔCt_control).

The fold change in gene expression is calculated as 2^-(ΔΔCt).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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